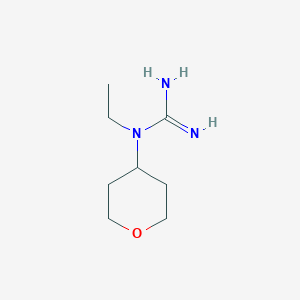

1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine

Vue d'ensemble

Description

The compound “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is a guanidine derivative. Guanidine is a strong organic base that has been used in various chemical reactions . The tetrahydro-2H-pyran-4-yl group is a cyclic ether, also known as a pyran, which is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” would likely consist of a guanidine group attached to a tetrahydropyran ring via an ethyl linker .Chemical Reactions Analysis

Guanidines are known to participate in a variety of chemical reactions, including condensation reactions and substitutions . The tetrahydropyran ring could potentially undergo reactions at the ether oxygen or via ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” would depend on the specific structure of the compound. Guanidines are typically solid at room temperature and highly soluble in water . Tetrahydropyrans are typically liquids that are moderately soluble in water .Applications De Recherche Scientifique

Organic Synthesis

“1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” is mainly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various complex organic compounds.

Medicinal Chemistry

This compound is also used in medicinal chemistry . It can be used in the synthesis of cell biology detection reagents, contributing to the development of new diagnostic tools and therapeutic strategies.

Synthesis of Guanidines

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor .

Preparation of Cyclic Guanidines

Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” can be used in the preparation of these cyclic guanidines .

Biological Applications of Guanidines

Guanidines have some biological applications as DNA minor groove binders, kinase inhibitors and α2-noradrenaline receptors antagonists . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” could potentially be used in these applications.

Carbon Dioxide Fixation Systems

The ability of guanidine to interact with unsaturated compounds has come into use for the systems of fixation of carbon dioxide . This could potentially be an application for “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine”.

Chemical Vapor Deposition (CVD)

The propensity of guanidine derivatives to form volatile complexes with metals has found application in chemical vapor deposition (CVD) . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” could potentially be used in CVD processes.

Organocatalysis

The synthesis of bicyclic guanidine-containing compounds such as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has received considerable attention due to their unique properties as superbases and application in organocatalysis . “1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine” could potentially be used in the synthesis of these compounds.

Orientations Futures

Mécanisme D'action

Target of Action

A structurally similar compound, 1-ethyl-n-(phenylmethyl)-4-(tetrahydro-2h-pyran-4-ylamino)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide, is known to target the camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans .

Biochemical Pathways

It is known that acid phosphatase (apase), a related compound, non-specifically catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . This suggests that 1-ethyl-1-(tetrahydro-2H-pyran-4-yl)guanidine might be involved in similar biochemical pathways.

Propriétés

IUPAC Name |

1-ethyl-1-(oxan-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-11(8(9)10)7-3-5-12-6-4-7/h7H,2-6H2,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNNLECMIDXZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

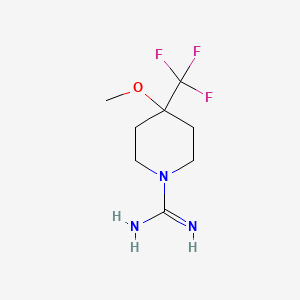

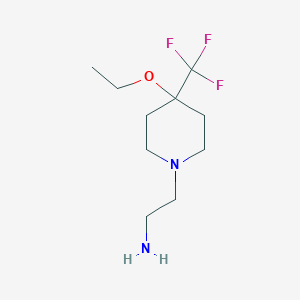

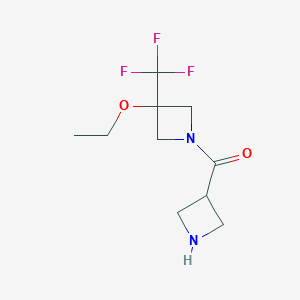

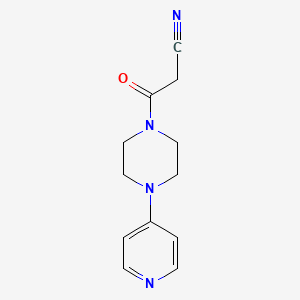

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)

![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)